Dodecyl 2-hydroxy-2-methylpropanoate

Description

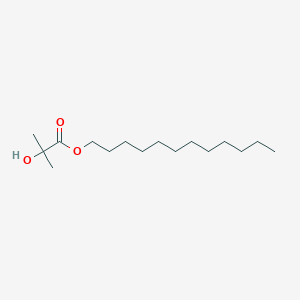

Dodecyl 2-hydroxy-2-methylpropanoate is an ester derived from 2-hydroxy-2-methylpropanoic acid (also known as α-hydroxyisobutyric acid) and dodecanol (lauryl alcohol). Its structure consists of a 12-carbon alkyl chain (dodecyl group) esterified to a branched carboxylic acid with a hydroxyl and methyl group on the α-carbon. The compound’s hydroxyl group may enhance hydrogen bonding interactions, influencing solubility and thermal stability compared to non-hydroxylated esters.

Properties

CAS No. |

114214-85-6 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

dodecyl 2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(17)16(2,3)18/h18H,4-14H2,1-3H3 |

InChI Key |

SQFVONMVAGYJIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of dodecanol with 2-hydroxy-2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Dodecanol+2-hydroxy-2-methylpropanoic acid→Dodecyl 2-hydroxy-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanol and 2-hydroxy-2-methylpropanoic acid.

Oxidation: The dodecyl chain can be oxidized to produce corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Dodecanol and 2-hydroxy-2-methylpropanoic acid.

Oxidation: Dodecanoic acid or dodecanal.

Reduction: Dodecyl alcohol and 2-hydroxy-2-methylpropanol.

Scientific Research Applications

Dodecyl 2-hydroxy-2-methylpropanoate is widely used in scientific research due to its surfactant properties. It is employed in:

Chemistry: As a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

Biology: In the solubilization and stabilization of membrane proteins for structural studies.

Medicine: As a component in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of dodecyl 2-hydroxy-2-methylpropanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is crucial in applications like emulsification, solubilization, and stabilization of colloidal systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

Structural Similarities: Both SDS and dodecyl 2-hydroxy-2-methylpropanoate feature a dodecyl chain, but SDS is an ionic surfactant (sulfate head group), whereas the target compound is a non-ionic ester with a hydroxylated branched tail. Functional Differences:

- Surfactant Behavior: SDS forms micelles in aqueous solutions due to its ionic nature, while the hydroxyl and ester groups in this compound may lead to weaker micellization or altered aggregation kinetics .

- Thermal Stability: SDS crystals exhibit melting points near 206°C, but additives (e.g., divalent cations) can modify crystallization kinetics without altering melting points. The hydroxyl group in this compound may lower its thermal stability compared to SDS .

2-(2-Methoxyphenyl)-2-Methylpropanoic Acid

Structural Comparison: Both compounds share a 2-methylpropanoate backbone, but the methoxyphenyl substituent in the latter replaces the dodecyl chain and hydroxyl group. Functional Differences:

- Acidity and Solubility : The methoxyphenyl group increases aromaticity and reduces hydrophilicity compared to the dodecyl ester. This likely results in lower water solubility but higher organic solvent compatibility .

- Applications: While 2-(2-methoxyphenyl)-2-methylpropanoic acid is used in synthetic intermediates (e.g., pharmaceuticals), the dodecyl ester’s amphiphilicity suggests utility in emulsification or lubrication .

Dodecyl Vinyl Ether

Functional Group Contrast : Dodecyl vinyl ether contains an ether linkage (C-O-C) instead of an ester (COO).

Reactivity and Stability :

- Hydrolysis: Esters hydrolyze more readily under acidic/basic conditions than ethers, which are generally more stable. This makes this compound less suitable for high-pH formulations compared to dodecyl vinyl ether .

- Market Trends : Dodecyl vinyl ether is used in polymer production (e.g., adhesives), whereas the hydroxylated ester may find niche roles in specialty surfactants or biodegradable materials .

Data Table: Key Comparative Properties

| Property | This compound | Sodium Dodecyl Sulfate (SDS) | 2-(2-Methoxyphenyl)-2-Methylpropanoic Acid | Dodecyl Vinyl Ether |

|---|---|---|---|---|

| Functional Groups | Ester, hydroxyl, methyl | Sulfate, dodecyl | Carboxylic acid, methoxyphenyl, methyl | Ether, vinyl |

| Hydrophilicity | Moderate (hydroxyl enhances polarity) | High (ionic) | Low (aromatic dominance) | Low (non-polar ether) |

| Thermal Stability | Likely lower due to hydroxyl | High (stable up to 206°C) | Moderate (acid decomposition ~150–200°C) | High (stable up to 250°C) |

| Primary Applications | Surfactants, emollients | Detergents, lab reagents | Pharmaceutical intermediates | Polymer synthesis |

Research Findings and Trends

- Synthetic Flexibility : The ester’s hydroxyl group offers a site for further functionalization (e.g., crosslinking in polymers), contrasting with inert ethers like dodecyl vinyl ether .

- Safety Considerations : While SDS and dodecyl vinyl ether have well-documented safety profiles, the hydroxylated ester may require additional toxicity studies, as seen with structurally related carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.